molecular formula C8H9NO2 B7964815 1-(2-(Hydroxymethyl)pyridin-4-yl)ethanone

1-(2-(Hydroxymethyl)pyridin-4-yl)ethanone

Cat. No.: B7964815
M. Wt: 151.16 g/mol
InChI Key: AQYZGEYXKACSJG-UHFFFAOYSA-N
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Description

1-(2-(Hydroxymethyl)pyridin-4-yl)ethanone is a chemical compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound features a hydroxymethyl group attached to the second position of the pyridine ring and an ethanone group at the fourth position, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Hydroxymethyl)pyridin-4-yl)ethanone typically involves the alkylation of a pyridine derivative. One common method starts with the preparation of a pyridyl-alcohol, which is then alkylated to introduce the ethanone group. The reaction conditions often involve the use of alkyl halides and a base to facilitate the alkylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the protection of functional groups, selective alkylation, and subsequent deprotection to yield the desired compound. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Hydroxymethyl)pyridin-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-(Hydroxymethyl)pyridin-4-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Hydroxymethyl)pyridin-4-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and ethanone groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Acetylpyridine: Similar structure but lacks the hydroxymethyl group.

    4-Pyridylmethanol: Contains a hydroxymethyl group but lacks the ethanone group.

    Pyridine-2-carboxaldehyde: Contains an aldehyde group instead of an ethanone group.

Uniqueness

1-(2-(Hydroxymethyl)pyridin-4-yl)ethanone is unique due to the presence of both the hydroxymethyl and ethanone groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules and enhances its versatility in various applications .

Properties

IUPAC Name

1-[2-(hydroxymethyl)pyridin-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(11)7-2-3-9-8(4-7)5-10/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYZGEYXKACSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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